N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide
Description
N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an acetamide group attached to a branched alkyl chain with an amino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-18(2,3)16(12-19)20-17(21)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,16H,11-12,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZORNHTBCBOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)NC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-naphthalen-1-ylacetic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).
Amidation Reaction: The acyl chloride is then reacted with 1-amino-3,3-dimethylbutan-2-amine under controlled conditions to form the desired amide. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the availability of high-purity starting materials, such as 2-naphthalen-1-ylacetic acid and 1-amino-3,3-dimethylbutan-2-amine.
Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of naphthalene derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Pathway Modulation: Modulating key biochemical pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline
- N-(1-amino-3,3-dimethylbutan-2-yl)-4-methoxyaniline
- N-(1-amino-3,3-dimethylbutan-2-yl)-2-methoxyaniline
Uniqueness
N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs with methoxy groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
